molecular formula C11H17Cl2N3 B1387656 2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 1158323-70-6

2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B1387656
CAS No.: 1158323-70-6
M. Wt: 262.18 g/mol
InChI Key: XKIMFGUHEXUGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C11H15N3·2HCl. It is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 2-isopropyl-1-methyl-1H-benzoimidazole with appropriate reagents to introduce the amine group, followed by the addition of hydrochloric acid to form the dihydrochloride salt. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. Quality control measures are also implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.

  • Industry: The compound is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-methyl-1H-benzoimidazole

  • 2-methyl-1H-benzoimidazole

  • 2-ethyl-1H-benzoimidazole

Properties

IUPAC Name

1-methyl-2-propan-2-ylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-7(2)11-13-9-6-8(12)4-5-10(9)14(11)3;;/h4-7H,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIMFGUHEXUGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 5
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.